molecular formula C23H34O6 B562803 Pravastatin Lactone-D3 CAS No. 1217769-04-4

Pravastatin Lactone-D3

Cat. No. B562803
CAS RN: 1217769-04-4
M. Wt: 409.537
InChI Key: OQARDMYXSOFTLN-BGFMQMSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pravastatin Lactone-D3 is the deuterium labeled Pravastatin Lactone . It is a metabolite of Pravastatin . Pravastatin is a medication used to manage and treat primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia .


Synthesis Analysis

Pravastatin can be produced by stereoselective hydroxylation of the natural product compactin . The production involves a costly dual-step fermentation and biotransformation process . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Pravastatin Lactone-D3 is C23 2H3 H31 O6 . The molecular weight is 409.53 . The IUPAC name is (1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl-2-(trideuteriomethyl)butanoate .


Chemical Reactions Analysis

Pravastatin Lactone-D3 is a labeled metabolite of Pravastatin . The drug selectively acts on the rate-limiting step in cholesterol biosynthesis by inhibiting HMG Co-A reductase .


Physical And Chemical Properties Analysis

The molecular formula of Pravastatin Lactone-D3 is C23 2H3 H31 O6 . The molecular weight is 409.53 . The IUPAC name is (1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl-2-(trideuteriomethyl)butanoate .

Scientific Research Applications

Pharmaceutical Toxicology

Pravastatin Lactone-D3: is utilized as a reference material in pharmaceutical toxicology to ensure the accuracy and reliability of data analysis . It’s particularly valuable in the study of cardiac drugs and beta blockers, where precise measurements are crucial.

Analytical Method Development

In the development of analytical methods, Pravastatin Lactone-D3 serves as a critical component for the determination of statins through techniques like chromatography and capillary electrophoresis . These methods are essential for quality control and pharmacovigilance throughout the drug’s lifecycle.

Cholesterol Biosynthesis Research

Researchers use Pravastatin Lactone-D3 to investigate the cholesterol biosynthesis pathway. It’s instrumental in studying the inhibition of the HMG-CoA reductase enzyme, which is a key target for statins in reducing atherogenic lipoproteins .

Cardiovascular Disease Treatment Studies

Pravastatin Lactone-D3: is applied in clinical studies to explore the efficacy of statins in reducing the risk of heart attacks and improving patient outcomes in cardiovascular diseases . Its role in understanding the drug’s lipid-lowering activity is significant.

Anti-inflammatory Research

The compound is also used to examine the non-lipid activities of statins, such as their anti-inflammatory action . This research has implications for the treatment of conditions beyond hypercholesterolemia.

Environmental Impact Assessment

Finally, Pravastatin Lactone-D3 is employed in assessing the environmental impact of statins, from their manufacture to disposal. This includes elucidating the mechanism of biotransformation and ensuring environmental protection .

Safety And Hazards

Pravastatin Lactone-D3 is not classified as a hazardous substance or mixture . No special precautions are necessary if used correctly .

Future Directions

Pravastatin is an FDA-approved HMG Co-A reductase inhibitor indicated for the treatment of primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia . It is also used for the prevention of cardiovascular events in patients diagnosed with coronary artery disease . Off-label, pravastatin may be used for cerebral vasospasm prophylaxis after subarachnoid hemorrhage in adults .

properties

IUPAC Name

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQARDMYXSOFTLN-BGFMQMSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pravastatin Lactone-D3

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